molecular formula C20H29N3O3 B4553292 ethyl 4-[4-(1-piperidinylmethyl)benzoyl]-1-piperazinecarboxylate

ethyl 4-[4-(1-piperidinylmethyl)benzoyl]-1-piperazinecarboxylate

Cat. No.: B4553292
M. Wt: 359.5 g/mol
InChI Key: JPTQIZIXHICOPE-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(1-piperidinylmethyl)benzoyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22089180 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to ethyl 4-[4-(1-piperidinylmethyl)benzoyl]-1-piperazinecarboxylate, revealed their potential as anti-acetylcholinesterase (anti-AChE) agents. Introducing bulky moieties and various groups at specific positions significantly increased their activity. One compound in particular showed remarkable affinity and efficacy in increasing acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting its potential for antidementia agent development (Sugimoto et al., 1990).

Vasodilation Properties

Research into the synthesis of new 3-pyridinecarboxylates, which are chemically related to this compound, explored their potential vasodilation properties. Compounds synthesized demonstrated considerable potency in vasodilation, suggesting potential applications in cardiovascular therapeutic development (Girgis et al., 2008).

Synthesis and Structure-Activity Relationships

Further studies expanded on the structure-activity relationships (SAR) of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, closely related to the compound . These studies aimed to understand the impact of different substitutions on anti-AChE activity, leading to the identification of compounds with potent inhibitory effects and selectivity for AChE over BuChE. Such insights are crucial for the design of more effective antidementia drugs (Sugimoto et al., 1992).

Crystal Engineering and Hydrogen Bond Studies

Research on organic crystal engineering, including studies on 1,4-piperazine-2,5-diones derived from reactions involving ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, shed light on the hydrogen-bonding capabilities of such compounds. This research contributes to our understanding of molecular associations critical in drug design and development (Weatherhead-Kloster et al., 2005).

Properties

IUPAC Name

ethyl 4-[4-(piperidin-1-ylmethyl)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-2-26-20(25)23-14-12-22(13-15-23)19(24)18-8-6-17(7-9-18)16-21-10-4-3-5-11-21/h6-9H,2-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTQIZIXHICOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.